Cas no 22120-31-6 (5-Chloro-N-methyl-1H-indole-3-ethanamine)

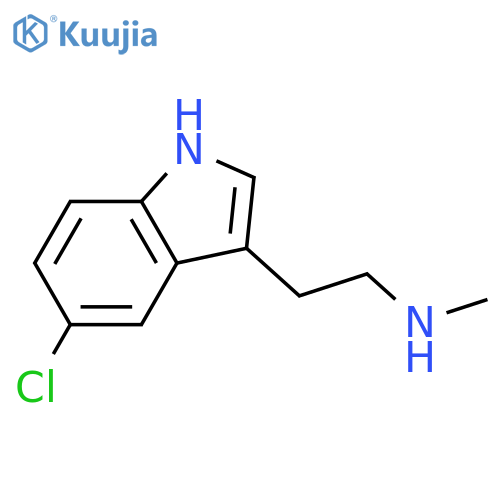

22120-31-6 structure

商品名:5-Chloro-N-methyl-1H-indole-3-ethanamine

CAS番号:22120-31-6

MF:C11H13ClN2

メガワット:208.687321424484

CID:5729554

5-Chloro-N-methyl-1H-indole-3-ethanamine 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-N-methyl-1H-indole-3-ethanamine

- 1H-Indole-3-ethanamine, 5-chloro-N-methyl-

-

- インチ: 1S/C11H13ClN2/c1-13-5-4-8-7-14-11-3-2-9(12)6-10(8)11/h2-3,6-7,13-14H,4-5H2,1H3

- InChIKey: IAKXKRUMJQNZEL-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=C(Cl)C=C2)C(CCNC)=C1

じっけんとくせい

- 密度みつど: 1.213±0.06 g/cm3(Predicted)

- ふってん: 368.8±27.0 °C(Predicted)

- 酸性度係数(pKa): 16.34±0.30(Predicted)

5-Chloro-N-methyl-1H-indole-3-ethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-369487-2.5g |

[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL](METHYL)AMINE |

22120-31-6 | 2.5g |

$2316.0 | 2023-03-02 | ||

| Enamine | EN300-369487-1.0g |

[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL](METHYL)AMINE |

22120-31-6 | 1.0g |

$1117.0 | 2023-03-02 | ||

| TRC | C221200-50mg |

5-Chloro-N-methyl-1H-indole-3-ethanamine |

22120-31-6 | 50mg |

$ 190.00 | 2023-04-18 | ||

| TRC | C221200-500mg |

5-Chloro-N-methyl-1H-indole-3-ethanamine |

22120-31-6 | 500mg |

$ 1499.00 | 2023-04-18 | ||

| Enamine | EN300-369487-5.0g |

[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL](METHYL)AMINE |

22120-31-6 | 5.0g |

$2933.0 | 2023-03-02 | ||

| TRC | C221200-250mg |

5-Chloro-N-methyl-1H-indole-3-ethanamine |

22120-31-6 | 250mg |

$ 844.00 | 2023-04-18 | ||

| Enamine | EN300-369487-10.0g |

[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL](METHYL)AMINE |

22120-31-6 | 10.0g |

$3687.0 | 2023-03-02 |

5-Chloro-N-methyl-1H-indole-3-ethanamine 関連文献

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

22120-31-6 (5-Chloro-N-methyl-1H-indole-3-ethanamine) 関連製品

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬